molecular formula C19H18NOP B15211232 4-(Diphenylphosphoryl)-N-methylaniline CAS No. 61564-25-8

4-(Diphenylphosphoryl)-N-methylaniline

Cat. No.: B15211232
CAS No.: 61564-25-8
M. Wt: 307.3 g/mol
InChI Key: BVMPKGRZVSRMBB-UHFFFAOYSA-N
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Description

(4-(Methylamino)phenyl)diphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a phenyl ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylamino)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with 4-(methylamino)phenyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution with 4-(methylamino)phenyl halides .

Industrial Production Methods

Industrial production methods for (4-(Methylamino)phenyl)diphenylphosphine oxide often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-(Methylamino)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can regenerate the phosphine. Substitution reactions often result in modified phenyl derivatives .

Scientific Research Applications

(4-(Methylamino)phenyl)diphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Methylamino)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating catalytic processes. Additionally, the methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(Methylamino)phenyl)diphenylphosphine oxide is unique due to its specific combination of a phosphine oxide group with a methylamino-substituted phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis and material science .

Properties

CAS No.

61564-25-8

Molecular Formula

C19H18NOP

Molecular Weight

307.3 g/mol

IUPAC Name

4-diphenylphosphoryl-N-methylaniline

InChI

InChI=1S/C19H18NOP/c1-20-16-12-14-19(15-13-16)22(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3

InChI Key

BVMPKGRZVSRMBB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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